molecular formula C23H21NO2 B5574952 N-(2-ethyl-6-methylphenyl)-9H-xanthene-9-carboxamide

N-(2-ethyl-6-methylphenyl)-9H-xanthene-9-carboxamide

Cat. No.: B5574952
M. Wt: 343.4 g/mol
InChI Key: PUKAFVQJJJSTAX-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-9H-xanthene-9-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is part of the xanthene family, known for their vivid fluorescence properties, making them valuable in research and industrial applications.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-9H-xanthene-9-carboxamide has found applications in several scientific domains:

  • Chemistry: Its fluorescence properties make it useful as a fluorescent probe in chemical analysis and molecular imaging.

  • Biology: The compound is employed in biological studies to label and track biomolecules, aiding in the understanding of cellular processes.

  • Medicine: Potential therapeutic applications are being explored, including its use as a drug candidate in the development of new treatments.

  • Industry: Its unique properties are leveraged in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, metolachlor, a commonly used herbicide, functions by inhibiting chlorophyll and protein synthesis in target plants .

Future Directions

The future directions for research on similar compounds could involve further investigation into the mechanisms of their reactions and the development of more efficient synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethyl-6-methylphenyl)-9H-xanthene-9-carboxamide typically involves a multi-step reaction process. One common method starts with the reaction of 2-ethyl-6-methylphenylamine with xanthene-9-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency. Purification steps, such as recrystallization or column chromatography, are crucial to obtain the final product with the desired quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethyl-6-methylphenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically performed under acidic conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or alkoxides, often in the presence of a base.

Major Products Formed:

Comparison with Similar Compounds

  • N-(2-ethyl-6-methylphenyl)acetamide: A structurally related compound with different functional groups.

  • N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide: Another analog with a methoxy group substitution.

  • N-(2-ethyl-6-methylphenyl)-2-p-tolyloxy-acetamide: Similar structure with a p-tolyl group.

Uniqueness: N-(2-ethyl-6-methylphenyl)-9H-xanthene-9-carboxamide stands out due to its xanthene core, which imparts strong fluorescence properties not found in the other listed compounds. This makes it particularly valuable in applications requiring high sensitivity and specificity.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-3-16-10-8-9-15(2)22(16)24-23(25)21-17-11-4-6-13-19(17)26-20-14-7-5-12-18(20)21/h4-14,21H,3H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKAFVQJJJSTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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